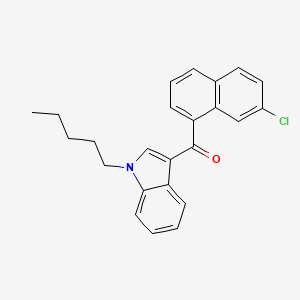

(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(19-9-4-5-11-23(19)26)24(27)20-10-7-8-17-12-13-18(25)15-21(17)20/h4-5,7-13,15-16H,2-3,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJGDZVHMJACQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017323 | |

| Record name | JWH-398 7-Chloronaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-95-8 | |

| Record name | JWH-398 7-Chloronaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

N-Alkylation of Indole

The synthesis begins with the alkylation of indole at the nitrogen atom. In a typical procedure, indole reacts with 1-bromopentane in the presence of a base such as potassium hydroxide (KOH) and a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, yielding 1-pentylindole. Optimized conditions from JWH-018 synthesis suggest a molar ratio of 1:1.2 (indole to alkylating agent) and reaction times of 12–24 hours at 60–80°C, achieving yields exceeding 85%.

Friedel-Crafts Acylation

The acylation step employs 7-chloro-1-naphthoyl chloride, synthesized separately (discussed in Section 2), and 1-pentylindole. Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) facilitate the electrophilic substitution at the indole’s 3-position. For example, a mixture of 1-pentylindole and 7-chloro-1-naphthoyl chloride in toluene, catalyzed by Et₂AlCl at 0–5°C for 30 minutes, produces the target compound. Purification via column chromatography (hexane/ethyl acetate, 95:5) or recrystallization yields the final product as a viscous oil or crystalline solid.

Synthesis of 7-Chloro-1-Naphthoyl Chloride

The 7-chloro substituent on the naphthalene ring presents a synthetic challenge due to the steric and electronic constraints of naphthalene derivatives. While the provided sources focus on 4- and 8-halo-1-naphthoic acids, analogous strategies can be extrapolated for 7-chloro-1-naphthoyl chloride:

Halogenation of Naphthalene Derivatives

Direct chlorination of 1-naphthoic acid is impractical due to unfavorable regioselectivity. Instead, directed electrophilic substitution using a directing group offers a viable pathway. For instance, nitration of 1-naphthoic acid followed by reduction and Sandmeyer reaction could introduce chlorine at the 7-position. Alternatively, Friedel-Crafts acylation of pre-chlorinated naphthalenes (e.g., 7-chloronaphthalene) with acetyl chloride, followed by oxidation to the carboxylic acid and conversion to the acid chloride, may be employed.

Conversion to Acid Chloride

Once 7-chloro-1-naphthoic acid is obtained, treatment with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane (DCM) under reflux for 2–4 hours yields the corresponding acid chloride. The reaction is monitored via thin-layer chromatography (TLC), and excess reagents are removed under reduced pressure to isolate 7-chloro-1-naphthoyl chloride as a pale-yellow liquid.

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) and a C18 column (4.6 × 75 mm, 3.5 μm) resolves this compound from byproducts. A mobile phase of acetonitrile/water (80:20) with 0.1 mM ammonium formate at 0.5 mL/min elutes the compound at ~8.5 minutes.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of the compound reveals characteristic fragments:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) exhibits key signals:

-

δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene H-8)

-

δ 7.90–7.30 (m, 9H, aromatic H)

-

δ 4.20 (t, J = 7.2 Hz, 2H, N–CH₂)

Challenges and Optimizations

Regioselectivity in Acylation

Competing acylation at the indole’s 2-position is mitigated by using bulky Lewis acids (e.g., Me₂AlCl) and low temperatures (0–5°C), which favor 3-substitution.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

JWH 398 7-Chlornaphthyl-Isomer wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:

Wirkmechanismus

JWH 398 7-Chlornaphthyl-Isomer übt seine Wirkungen aus, indem es als Agonist an den Cannabinoid-Rezeptoren CB1 und CB2 wirkt. Es bindet an diese Rezeptoren und aktiviert sie, was zu verschiedenen physiologischen und pharmakologischen Wirkungen führt. Die Verbindung weist eine geringe Selektivität für CB1-Rezeptoren mit einer Bindungsaffinität (Ki) von 2,3 nM und 2,8 nM für CB2-Rezeptoren auf. Die Aktivierung dieser Rezeptoren moduliert die Freisetzung von Neurotransmittern und beeinflusst verschiedene Signalwege, die an der Schmerz-, Stimmungs- und Appetitregulierung beteiligt sind.

Wissenschaftliche Forschungsanwendungen

JWH 398 7-chloronaphthyl isomer is used in various scientific research applications, including:

Wirkmechanismus

JWH 398 7-chloronaphthyl isomer exerts its effects by acting as an agonist at cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological and pharmacological effects. The compound has mild selectivity for CB1 receptors with a binding affinity (Ki) of 2.3 nM and 2.8 nM for CB2 receptors . The activation of these receptors modulates the release of neurotransmitters and affects various signaling pathways involved in pain, mood, and appetite regulation .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Receptor Affinity

The table below summarizes key structural analogs, their substituents, and pharmacological implications:

Key Observations:

- Halogenation Effects : Chlorine at the 7-position (target compound) likely improves metabolic stability compared to JWH-018 but less than iodinated analogs like I-JWH-122 . Fluorine on the alkyl chain (e.g., AM-2201) minimally impacts intrinsic clearance but may enhance blood-brain barrier penetration .

- The 7-chloro substitution in the target compound may sterically hinder metabolic enzymes, reducing degradation .

Metabolic Stability and Detection

- Metabolism : Larger halogens (e.g., iodine in I-JWH-122) significantly slow hepatic degradation. The target compound’s chlorine likely offers intermediate stability .

- Analytical Detection : Techniques like HPLC/MS/MS and ambient ionization mass spectrometry, validated for JWH-018 , are applicable to the target compound with adjustments for chlorine’s mass shift.

Legal and Forensic Considerations

Many SCRAs, including JWH-018 and AM-2201, are prohibited globally . The 7-chloro substitution in the target compound may represent a "designer" modification to evade legal restrictions, analogous to fluorinated analogs like AM-2201 .

Biologische Aktivität

(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-398, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This compound belongs to the naphthoylindole family and is structurally related to other synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis.

Chemical Structure

The molecular formula of JWH-398 is CHClNO, with a molecular weight of 375.9 g/mol. The compound features a chlorinated naphthalene ring and an indole moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHClNO |

| Molecular Weight | 375.9 g/mol |

| InChI Key | ZFJGDZVHMJACQT-UHFFFAOYSA-N |

JWH-398 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response. The binding affinity and efficacy of JWH-398 at these receptors can lead to a range of biological effects.

Pharmacological Effects

Research indicates that JWH-398 exhibits several pharmacological effects:

- Analgesic Properties : Studies suggest that synthetic cannabinoids like JWH-398 may provide pain relief by modulating pain pathways through CB1 receptor activation.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Psychoactive Effects : As with many synthetic cannabinoids, JWH-398 has psychoactive properties that can lead to effects similar to those of THC, the primary psychoactive component of cannabis.

Toxicological Studies

Toxicological evaluations have shown that JWH-398 can produce adverse effects similar to those observed with other synthetic cannabinoids. These include increased heart rate, anxiety, and in some cases, severe psychological reactions. The compound is considered hazardous and is not approved for human or veterinary use due to its potential health risks.

Case Studies and Research Findings

Several studies have explored the biological activity and safety profile of JWH-398:

- Binding Affinity Studies : Research has demonstrated that JWH-398 has a high binding affinity for CB1 receptors compared to natural cannabinoids, indicating a potential for stronger psychoactive effects .

- Behavioral Studies : Animal studies have shown that administration of JWH-398 results in altered behavior consistent with cannabinoid receptor activation, providing insight into its psychoactive properties .

- Forensic Analysis : Due to its status as a designer drug, JWH-398 has been the subject of forensic studies aimed at developing detection methods in biological samples using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and assess stereochemistry. Deuterated solvents (e.g., CDCl₃) are preferred for solubility .

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and detects impurities .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming the methanone bridge configuration .

- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .

How does the compound interact with cannabinoid receptors (CB1/CB2)?

Basic

The compound’s naphthalene and indole rings contribute to its affinity for CB1/CB2 receptors. Key findings:

- Binding assays : Radioligand displacement studies (e.g., using [³H]CP-55,940) show moderate-to-high affinity (Ki values in nM range).

- Structure-activity relationship (SAR) : Chlorine at the 7-position on naphthalene enhances lipophilicity and receptor binding, while the pentyl chain on indole mimics endogenous cannabinoid alkyl tails .

- Functional assays : Partial agonism observed in cAMP inhibition assays .

How can researchers optimize synthetic yield and purity?

Q. Advanced

- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve acylation efficiency .

- Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions during indole N-alkylation .

- Kinetic vs. thermodynamic control : Adjust reaction time to favor the methanone product over dimeric byproducts .

- Deuterated analogs : Introduce deuterium at metabolically labile sites (e.g., pentyl chain) to study degradation pathways and improve stability .

How to resolve contradictions in reported receptor binding affinities across studies?

Advanced

Discrepancies may arise from:

- Assay conditions : Variations in buffer pH, temperature, or receptor isoforms (e.g., CB1 splice variants) .

- Radioligand choice : Competitive binding using [³H]WIN-55,212-2 vs. [³H]SR141716A yields different Ki values .

- Membrane preparation : Receptor density in transfected HEK293 cells vs. native neuronal membranes affects apparent affinity .

Methodological solution : Standardize assays using common reference ligands and validate with orthogonal techniques (e.g., β-arrestin recruitment assays) .

What are the key physicochemical properties relevant to experimental design?

Q. Basic

| Property | Data | Relevance |

|---|---|---|

| Solubility | Soluble in DMSO, DCM | Stock solution preparation for assays |

| Stability | >6 months at -20°C | Long-term storage conditions |

| LogP | ~5.2 (predicted) | Predicts blood-brain barrier penetration |

| Melting Point | 160–165°C (decomposes) | Guides recrystallization protocols |

Source:

How to design analogues to improve metabolic stability or selectivity?

Q. Advanced

- Bioisosteric replacement : Replace chlorine with CF₃ or Br to modulate electron-withdrawing effects without altering steric bulk .

- Indole modifications : Substitute pentyl with cyclopropylmethyl to reduce CYP450-mediated oxidation .

- Deuterium incorporation : Replace hydrogen with deuterium at α-positions of the pentyl chain to slow metabolism (e.g., deuterated JWH-018 analogs show prolonged half-life) .

- Heterocycle substitution : Replace naphthalene with quinoline to enhance CB2 selectivity .

What in vitro/in vivo models are appropriate for toxicity profiling?

Q. Advanced

- Hepatotoxicity : Primary human hepatocytes or HepG2 cells for CYP450 inhibition and glutathione depletion assays .

- Neurotoxicity : Neuronal cell lines (e.g., SH-SY5Y) to assess mitochondrial dysfunction .

- In vivo models : Zebrafish embryos for acute toxicity (LC₅₀) or rodent models for behavioral changes (e.g., catalepsy, hypothermia) .

- Metabolite tracking : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the pentyl chain) .

How to address discrepancies in solubility data across solvent systems?

Basic

Reported solubility variations arise from:

- Crystallinity : Amorphous vs. crystalline forms (e.g., lyophilized vs. recrystallized product) .

- Solvent polarity : DMSO enhances solubility via H-bonding, while hexane precipitates the compound .

Standardization : Pre-dissolve in DMSO (≤10 mM) and dilute in assay buffer to avoid solvent interference .

What computational methods predict binding modes to cannabinoid receptors?

Q. Advanced

- Molecular docking (AutoDock Vina) : Models interactions between the methanone core and CB1 transmembrane helices (e.g., Ser383, Lys192) .

- Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns trajectories to assess binding entropy .

- QSAR models : Use Hammett constants for substituent effects on binding affinity (e.g., electron-withdrawing groups enhance CB1 activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.